

# A Comparative Safety Analysis of RG7800 and Risdiplam for Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RG7800 tetrahydrochloride

Cat. No.: B14002952 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy (SMA): RG7800, a compound whose development was halted, and risdiplam (Evrysdi®), an approved therapeutic. This analysis is supported by available preclinical and clinical data.

The landscape of therapeutic development for Spinal Muscular Atrophy (SMA) has seen rapid evolution, with a focus on developing molecules that can modulate the splicing of the Survival of Motor Neuron 2 (SMN2) gene to produce functional SMN protein. RG7800 and its successor, risdiplam, are two such small molecules. While both share a common mechanism of action, their developmental paths diverged significantly due to differences in their safety profiles, primarily uncovered during preclinical testing. This guide delves into a detailed comparison of their safety, supported by experimental data and methodologies.

#### **Executive Summary of Safety Profiles**



| Feature                       | RG7800                                                                 | Risdiplam                                                                                                                                         |
|-------------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Development Status            | Development Halted                                                     | Approved and Marketed                                                                                                                             |
| Primary Safety Concern        | Preclinical retinal toxicity in monkeys                                | Generally well-tolerated in humans at therapeutic doses                                                                                           |
| Key Adverse Events (Clinical) | Data limited due to early termination                                  | Upper respiratory tract infections, pyrexia, pneumonia, gastrointestinal issues (diarrhea, nausea), rash[1]                                       |
| Ophthalmologic Safety         | Retinal toxicity observed in long-term non-human primate studies[2][3] | Retinal toxicity observed in preclinical monkey studies at high doses, but not observed in human clinical trials at the therapeutic dose[4][5][6] |

#### **Clinical Safety Comparison**

The clinical development of RG7800 was terminated before extensive clinical safety data could be generated. The Phase 2 MOONFISH trial was suspended as a precautionary measure following the preclinical safety findings.[2][3] During the trial, no emerging safety issues were identified in the patients who had been dosed.[3]

In contrast, risdiplam has a robust clinical safety dataset from multiple trials, including FIREFISH, SUNFISH, and JEWELFISH, encompassing a broad range of SMA patients.[7][8]

# Adverse Events in Risdiplam Clinical Trials (Pooled Data)



| Adverse Event                     | Frequency            |  |
|-----------------------------------|----------------------|--|
| Most Common                       |                      |  |
| Upper Respiratory Tract Infection | 64% (FIREFISH)[1]    |  |
| Pyrexia (Fever)                   | 64% (FIREFISH)[1]    |  |
| Pneumonia                         | 50% (FIREFISH)[1]    |  |
| Headache                          | 24.1% (JEWELFISH)[1] |  |
| Cough                             | 22.4% (JEWELFISH)[1] |  |
| Nasopharyngitis (Common Cold)     | 20.7% (JEWELFISH)[1] |  |
| Diarrhea                          | Reported[9]          |  |
| Nausea                            | Reported[9]          |  |
| Rash                              | Reported[9]          |  |
| Most Common Serious Adverse Event |                      |  |
| Pneumonia                         | 39% (FIREFISH)       |  |

Note: Data from different trials may have variations in patient populations and reporting methodologies.

#### **Preclinical Safety and Toxicology**

The critical differentiator between RG7800 and risdiplam emerged from long-term preclinical toxicology studies in cynomolgus monkeys.

RG7800: Long-term (39-week) studies revealed non-reversible histological findings in the retina of monkeys at exposure levels higher than those tested in the clinical study.[10] This finding of retinal toxicity was the primary reason for the discontinuation of its development.[10]

Risdiplam: Similar preclinical studies in monkeys also demonstrated retinal toxicity, including degeneration of the macula and peripheral photoreceptors, after 5 to 6 months of treatment at doses higher than the therapeutic dose used in humans.[4][5] However, extensive and rigorous ophthalmologic monitoring in human clinical trials, including functional assessments and



advanced imaging techniques like spectral domain optical coherence tomography (SD-OCT), has shown no evidence of retinal toxicity in patients receiving the therapeutic dose of risdiplam. [4][5][6]

### **Experimental Protocols**

## Preclinical Ocular Toxicology Assessment in Non-Human Primates (General Protocol)

A standardized protocol for evaluating ocular toxicity in non-human primates, a crucial step in preclinical assessment, typically involves the following:

- Animal Model: Cynomolgus monkeys are often used due to the anatomical and physiological similarities of their eyes to human eyes.
- Dosing: The test article is administered systemically (e.g., orally) at multiple dose levels, including a control group, for an extended period (e.g., 39 weeks) to assess chronic toxicity.
- Ophthalmic Examinations: Regular examinations are conducted throughout the study, including:
  - Slit-lamp biomicroscopy: To evaluate the anterior segment of the eye.
  - Indirect ophthalmoscopy: To examine the fundus, including the retina and optic nerve.
  - Intraocular pressure (IOP) measurement.
- Advanced Imaging:
  - Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images
     of the retina to detect subtle structural changes.
  - Fundus photography: To document the appearance of the retina over time.
- Electroretinography (ERG): To measure the electrical response of the various cell types in the retina to a light stimulus, assessing retinal function.



• Histopathology: At the end of the study, the eyes are enucleated, and retinal tissues are examined microscopically to identify any pathological changes at the cellular level.

#### In Vivo Assessment of Off-Target Splicing Effects

To evaluate the specificity of SMN2 splicing modifiers and identify potential off-target effects, the following experimental workflow is commonly employed:

- Cell Culture and Treatment: Human cell lines, often patient-derived fibroblasts, are cultured and treated with varying concentrations of the splicing modifier compound.
- RNA Sequencing (RNA-Seq): Total RNA is extracted from the treated and untreated cells.
   High-throughput RNA sequencing is then performed to obtain a comprehensive profile of the transcriptome.
- Bioinformatic Analysis: The sequencing data is analyzed to identify changes in splicing
  patterns across the entire transcriptome. This includes looking for exon skipping, exon
  inclusion, intron retention, and the use of alternative splice sites.
- Validation: Potential off-target splicing events identified through RNA-Seq are validated using more targeted techniques such as quantitative polymerase chain reaction (qPCR) or reverse transcription PCR (RT-PCR).

### **Mechanism of Action and Off-Target Effects**

Both RG7800 and risdiplam are small molecules designed to modify the pre-mRNA splicing of the SMN2 gene, promoting the inclusion of exon 7 and leading to the production of full-length, functional SMN protein.





Click to download full resolution via product page

Figure 1: SMN2 splicing pathway and the influence of RG7800 and risdiplam.



While both molecules effectively promote the inclusion of exon 7 in SMN2 mRNA, studies have shown that they can also affect the splicing of other genes, leading to off-target effects.

- RG7800: Has been shown to promote the alternative splicing of genes such as forkhead box protein M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD), which are involved in cell cycle regulation and apoptosis.
- Risdiplam: Also exhibits off-target effects on genes including MBNL1, DST, TEAD1, THOC5, FOXM1, and MADD.[11] These off-target effects are thought to potentially contribute to some of the observed side effects.[11][12] However, risdiplam was specifically engineered to have a better selectivity profile compared to RG7800.[12]

Figure 2: Experimental workflows for preclinical safety and off-target analysis.

#### Conclusion

The comparative analysis of RG7800 and risdiplam underscores the critical importance of comprehensive preclinical safety evaluations in drug development. While both molecules demonstrated a promising mechanism of action for treating SMA, the identification of preclinical retinal toxicity with RG7800 led to the cessation of its development. Risdiplam, developed as a successor, exhibits a more favorable safety profile in humans at its therapeutic dose, despite showing similar preclinical toxicity at higher exposures. The extensive clinical trial program for risdiplam has provided a thorough characterization of its safety, establishing it as a valuable therapeutic option for individuals with SMA. The ongoing research into the off-target effects of splicing modifiers will be crucial for the development of even more specific and safer next-generation therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. initiative-sma.de [initiative-sma.de]



- 3. smanewstoday.com [smanewstoday.com]
- 4. Ophthalmologic monitoring is no longer compulsory for people with SMA treated with risdiplam (Evrysdi®) - Institut de Myologie [institut-myologie.org]
- 5. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Gene-Targeting Therapies for Spinal Muscular Atrophy: Promises and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 12. smanewstoday.com [smanewstoday.com]
- To cite this document: BenchChem. [A Comparative Safety Analysis of RG7800 and Risdiplam for Spinal Muscular Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14002952#comparing-the-safety-profiles-of-rg7800-and-risdiplam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com